3-Methoxy-4-nitrobenzaldehyde
Overview
Description
3-Methoxy-4-nitrobenzaldehyde is a chemical compound with the CAS Number: 80410-57-7. It has a molecular weight of 181.15 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in physical form .
Synthesis Analysis
The synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde has been reported . The synthesis involves the reaction of 3-methoxy-4-methylbenzoyl chloride with 2,6-lutidine and palladium on carbon in tetrahydrofuran (THF) under an atmosphere of hydrogen.Molecular Structure Analysis
The InChI code for 3-Methoxy-4-nitrobenzaldehyde is 1S/C8H7NO4/c1-13-8-4-6 (5-10)2-3-7 (8)9 (11)12/h2-5H,1H3 .Chemical Reactions Analysis
The compound is involved in the formation of Schiff bases, which are formed by the condensation of primary amines with carbonyl compounds such as aldehydes or ketones . It also reacts with 3-bromo-benzohydrazide in methanol to yield (E)-3-bromo- N′ - (4-hydroxy-3-nitrobenzylidene)benzohydrazide .Physical And Chemical Properties Analysis
3-Methoxy-4-nitrobenzaldehyde is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 181.15 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis of Analog Compounds : 3-Methoxy-4-nitrobenzaldehyde has been used in the preparation of various analog compounds. For instance, Ren and Jian (2008) synthesized 4-Methoxy-N-(2-nitrobenzylidene)aniline by reacting 2-nitrobenzaldehyde with 4-methoxybenzenamine (Xiao-Yan Ren & F. Jian, 2008).
Polymorphism Studies : The compound has been a subject of polymorphism studies. Wishkerman et al. (2006) investigated the polymorphism in 4-methoxy-3-nitrobenzaldehyde, revealing insights into its crystal structures (Sara Wishkerman, J. Bernstein, & P. Stephens, 2006).
Vibrational Spectroscopy and Molecular Structure
- Vibrational Spectra Analysis : The vibrational spectra of related compounds, like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, have been analyzed. Nataraj et al. (2011) used Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements for this purpose (A. Nataraj, V. Balachandran, & T. Karthick, 2011).
Atmospheric Chemistry
- Atmospheric Reactions : In atmospheric chemistry, Liu et al. (2017) studied the heterogeneous reaction of coniferyl alcohol with NO3 radicals, identifying products like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which informs on the chemical behaviors of wood smoke emissions in the atmosphere (Changgeng Liu, Xiaoying Wen, & Bin Wu, 2017).
Photocatalysis and Oxidation Studies
- Photocatalytic Oxidation : Marotta et al. (2013) evaluated the photocatalytic oxidation of methoxybenzyl alcohols, including compounds similar to 3-Methoxy-4-nitrobenzaldehyde, in the presence of Cu(II) under solar simulated light (R. Marotta, I. D. Somma, D. Spasiano, R. Andreozzi, & V. Caprio, 2013).
Biochemical Applications
- COMT Inhibitors : Pérez et al. (1992) synthesized a series of nitro derivatives of hydroxymethoxybenzaldehyde and tested them as inhibitors of catechol-O-methyltransferase (COMT), a key enzyme in dopamine metabolism (R. A. Pérez, E. Fernández‐Álvarez, O. Nieto, & F. J. Piedrafita, 1992).
Synthetic Chemistry and Material Science
- Material Synthesis : Research in material science often utilizes derivatives of 3-Methoxy-4-nitrobenzaldehyde. For example, synthesis of benzo-substituted phthalazines from 2-Nitro-5-methoxybenzaldehyde has been reported, highlighting its utility in creating potential DNA intercalators (P. G. Tsoungas & M. Searcey, 2001).
Safety And Hazards
The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
3-methoxy-4-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTIWOZYHHSBBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467486 | |
Record name | 3-METHOXY-4-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-nitrobenzaldehyde | |
CAS RN |
80410-57-7 | |
Record name | 3-METHOXY-4-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-4-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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